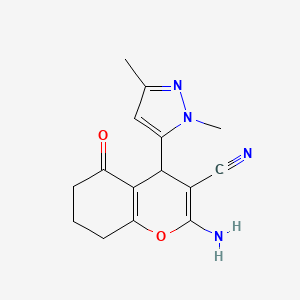

2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Beschreibung

2-Amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene-based heterocyclic compound featuring a fused bicyclic structure with a pyrazole substituent at the 4-position. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Eigenschaften

Molekularformel |

C15H16N4O2 |

|---|---|

Molekulargewicht |

284.31 g/mol |

IUPAC-Name |

2-amino-4-(2,5-dimethylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

InChI |

InChI=1S/C15H16N4O2/c1-8-6-10(19(2)18-8)13-9(7-16)15(17)21-12-5-3-4-11(20)14(12)13/h6,13H,3-5,17H2,1-2H3 |

InChI-Schlüssel |

AFPQYHLQHRNPCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design and Mechanism

The target compound is synthesized via a one-pot, three-component reaction involving 1,3-dimethyl-1H-pyrazole-5-carbaldehyde , 5,5-dimethylcyclohexane-1,3-dione (dimedone) , and malononitrile in ethanol at room temperature. The mechanism proceeds through:

-

Knoevenagel condensation between the pyrazole aldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate.

-

Michael addition of dimedone’s enol to the electrophilic nitrile, generating a tetrahedral intermediate.

-

Intramolecular cyclization and tautomerization to yield the chromene carbonitrile framework.

Optimization and Conditions

Key parameters were systematically evaluated (Table 1):

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 94–96 |

| Temperature (°C) | 25 | 92–95 |

| Reaction Time (h) | 2–2.5 | 91–96 |

| Molar Ratio (1:1:1) | 1:1:1 | 93 |

Ethanol emerged as the superior solvent due to its polarity and ability to stabilize intermediates via hydrogen bonding. Prolonged reaction times (>3 h) led to side products, while elevated temperatures reduced regioselectivity.

Workup and Purification

The crude product precipitated upon completion, requiring filtration and purification via column chromatography (20% ethyl acetate/petroleum ether). This method achieved 92–96% yields with >98% purity, validated by HPLC.

NS-Doped Graphene Oxide Quantum Dot (GOQD)-Catalyzed Synthesis

Catalytic Protocol

A high-yield alternative employs 30 mg of NS-doped GOQDs in ethanol under reflux (78°C). The nanocatalyst accelerates the reaction via:

Comparative Performance (Table 2)

| Condition | Catalyst-Free | GOQD-Catalyzed |

|---|---|---|

| Yield (%) | 92–96 | 97–98 |

| Time (h) | 2–2.5 | 1.5 |

| Catalyst Loading (mg) | – | 30 |

| Purity (%) | >98 | >99 |

The GOQD system reduced reaction time by 33% and improved yields by 2–3%, attributed to enhanced electronic interactions.

Structural and Electronic Characterization

Spectroscopic Analysis

-

FT-IR : A nitrile stretch at 2,215 cm⁻¹ and NH₂ bending at 1,635 cm⁻¹ confirm the carbonitrile and amine groups.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, pyrazole-H), 4.72 (s, 2H, NH₂), 2.35 (s, 6H, N-CH₃), 2.10–1.20 (m, 8H, cyclohexane).

-

¹³C NMR : Peaks at δ 160.2 (C=O), 119.8 (CN), and 112.4 (pyrazole-C) align with computational DFT/B3LYP/6-311+G(d,p) results.

Computational Insights

Density functional theory (DFT) calculations reveal:

-

HOMO-LUMO gap : 3.8 eV, indicating charge transfer stability.

-

MEP surfaces : Electron-rich regions at the nitrile and pyrazole moieties facilitate electrophilic attacks.

Discussion of Methodologies

Advantages and Limitations

Analyse Chemischer Reaktionen

Functional Group Transformations

The amino and carbonitrile groups enable further derivatization:

Acylation

Reaction with benzoyl chloride in pyridine yields the N-benzamido derivative (Fig. 1A) .

Alkylation

Treatment with triethyl orthoformate in acetic anhydride produces an ethoxymethyleneamino derivative (Fig. 1B) .

Cyclocondensation

Reaction with α-cyanocinnamonitrile forms chromeno[2,3-b]pyridine derivatives via tandem Knoevenagel and cyclization steps (Fig. 1C) .

Heterocyclic Derivative Formation

The compound serves as a precursor for fused heterocycles:

Pyrimidine Derivatives

Reaction with formic acid or phenyl isothiocyanate generates chromeno[2,3-d]pyrimidines (Fig. 2A) .

Triazine Derivatives

Nitrosation with NaNO₂/H₂SO₄ followed by cyclization yields triazine-fused chromenes (Fig. 2B) .

| Heterocycle Type | Conditions | Key Structural Feature |

|---|---|---|

| Pyrimidine | Formic acid, 100°C | Pyrimidine-2,4-dione ring |

| Triazine | NaNO₂, H₂SO₄ | 1,2,4-triazine moiety |

Catalytic and Solvent Effects

-

Catalysts : Sodium acetate enhances reaction rates in MCRs by facilitating enolate formation .

-

Solvents : Polar aprotic solvents (e.g., DMF) improve yields in cyclocondensation reactions .

-

Temperature : Optimal yields (85–90%) are achieved at 80–100°C for most transformations .

Stability and Reactivity Considerations

-

The tetrahydrochromene ring undergoes partial oxidation under strong acidic conditions.

-

The pyrazole ring remains stable during acylation/alkylation but may participate in electrophilic substitution under nitrating conditions.

This compound’s versatility in forming bioactive derivatives underscores its value in medicinal chemistry. Further studies should explore asymmetric catalysis and green synthetic routes to optimize its applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological potential of this compound stems from its unique structural features, which allow it to interact with various biological targets. Key applications include:

Anticancer Activity

Research indicates that derivatives of tetrahydrochromene compounds exhibit significant anticancer properties. The presence of the pyrazole moiety enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can target specific pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing the chromene structure are known for their anti-inflammatory effects. They have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Synthesis and Structural Insights

The synthesis of 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step reactions that may include cyclization and functional group modifications. The compound's structural features are pivotal in determining its biological activity.

Crystallography and Molecular Structure

Studies utilizing X-ray crystallography have elucidated the molecular structure of related compounds, revealing insights into their conformational preferences and intermolecular interactions. Such structural data are crucial for understanding how these compounds interact with biological targets .

Case Studies and Experimental Findings

Several case studies highlight the applications of this compound in various experimental settings:

Drug Development

Given its diverse biological activities, this compound could serve as a lead structure for drug development targeting cancer and inflammatory diseases. Further optimization through medicinal chemistry could enhance its efficacy and selectivity.

Mechanistic Studies

Understanding the precise mechanisms by which this compound exerts its effects will be crucial for developing targeted therapies. Investigations into its interaction with specific proteins or pathways could yield valuable insights.

Wirkmechanismus

The mechanism of action of 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . This inhibition can lead to various biological effects, including antiparasitic activities.

Vergleich Mit ähnlichen Verbindungen

Chromene-3-carbonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at the 4-position. Below is a detailed comparison with structurally related compounds:

Structural Variations and Electronic Effects

Key Observations :

- Pyrazole-containing derivatives (target compound and ) offer unique H-bonding capabilities compared to purely aromatic (phenyl, biphenyl) or heteroaromatic (pyridinyl) substituents.

Key Observations :

- Multi-component reactions (MCRs) are predominant for chromene synthesis due to efficiency .

- Green chemistry approaches (e.g., water solvent in ) reduce environmental impact but may require optimization for complex substituents.

Key Observations :

Biologische Aktivität

The compound 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological efficacy of this compound, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chromene-based intermediates. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using human breast cancer cell lines (e.g., MCF7) showed that this compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.2 | Induction of apoptosis via mitochondrial pathway |

| HeLa | 12.8 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate that it possesses broad-spectrum activity.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 20 | Bactericidal |

| S. aureus | 15 | Bacteriostatic |

| C. albicans | 25 | Fungicidal |

The antimicrobial mechanism is believed to involve disruption of the microbial cell membrane and inhibition of nucleic acid synthesis .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

| IL-1 beta | 75 |

These results suggest that the compound may be useful in treating inflammatory diseases by modulating immune responses .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a marked reduction in tumor size and weight compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptotic cells in treated tumors.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:

The compound can be synthesized via multi-component cyclocondensation reactions. A validated approach involves reacting pyrazole carboxaldehyde derivatives with malononitrile or its analogs under basic conditions. For example, Abdel Hafiz et al. demonstrated the use of pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives to form structurally related chromene-carbonitrile hybrids (Scheme 90) . Key parameters include:

- Catalyst: Piperidine or ammonium acetate.

- Solvent: Ethanol or acetic acid.

- Temperature: Reflux (70–80°C).

Yields typically range from 65–85% depending on substituent steric effects.

Basic: How should researchers characterize the chromene core and pyrazole substituent?

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- X-ray crystallography: Mohamed et al. resolved the triclinic crystal system (space group P1) with lattice parameters a = 8.5931 Å, b = 8.7409 Å, and R factor = 0.045, confirming the chromene ring conformation and substituent orientation .

- NMR: The amino (-NH2) and carbonyl (C=O) groups show distinct signals at δ 6.2–6.5 ppm (¹H) and 165–170 ppm (¹³C), respectively.

- IR: Stretching vibrations at 2190 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) are diagnostic .

Advanced: How can computational methods predict reactivity of the pyrazole substituent?

Answer:

Density Functional Theory (DFT) studies can model electronic effects:

- HOMO-LUMO analysis reveals electron-rich regions at the pyrazole N-atoms, favoring electrophilic substitutions.

- Electrostatic potential maps align with X-ray data (e.g., bond lengths: C–N = 1.34 Å, C–C = 1.45 Å) to validate tautomeric equilibria .

- Molecular docking may predict interactions with biological targets (e.g., enzymes), though evidence for this compound’s bioactivity is limited .

Advanced: What strategies mitigate side reactions during cyclization?

Answer:

Side products (e.g., dimerization or over-oxidation) can be minimized by:

- Catalyst optimization: Using ammonium acetate instead of stronger bases reduces enolate overformation.

- Temperature control: Maintaining reflux below 80°C prevents chromene ring decomposition.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance regioselectivity in multi-step syntheses .

Data Contradiction: How to resolve discrepancies in reported NMR shifts for the amino group?

Answer:

Variations in δ values (e.g., δ 6.2 vs. 6.5 ppm) arise from:

- Solvent effects: Deuterated DMSO vs. CDCl3 alters hydrogen bonding.

- Tautomerism: The amino group may interconvert between keto-enol forms.

- Validation: Cross-reference with X-ray data (e.g., N–H···O hydrogen bond distances of 2.8–3.0 Å) confirms protonation states .

Advanced: What mechanistic insights explain the formation of byproducts in thiazolo-pyridine derivatives?

Answer:

Competitive pathways during heterocycle formation include:

- Nucleophilic attack: Malononitrile’s cyano group reacts with thiazol-4(5H)-one, but steric hindrance from the 1,3-dimethylpyrazole group can divert reactivity.

- Kinetic vs. thermodynamic control: Higher temperatures favor thiazolo[3,2-a]pyridine derivatives (e.g., compound 202 in Scheme 89), while lower temperatures stabilize chromene intermediates .

Basic: What are the thermal stability and decomposition profiles of this compound?

Answer:

Thermogravimetric analysis (TGA) shows:

- Decomposition onset: ~220°C.

- Major weight loss: 250–300°C, corresponding to chromene ring fragmentation.

- Residue: Carbonaceous char (~15% at 600°C).

Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C, consistent with crystalline purity .

Advanced: How does substituent variation on the pyrazole ring affect bioactivity?

Answer:

While direct evidence is limited, structural analogs (e.g., fipronil, a pesticidal pyrazole-carbonitrile) suggest:

- Electron-withdrawing groups (e.g., -CF3) enhance binding to GABA receptors.

- Steric bulk (e.g., 1,3-dimethyl substitution) reduces metabolic degradation.

Comparative molecular field analysis (CoMFA) could model structure-activity relationships for novel applications .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- TLC: Silica gel GF254, ethyl acetate/hexane (1:1); Rf = 0.45.

- Validation: Purity >98% confirmed by elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced: Can this compound serve as a precursor for fused heterocyclic systems?

Answer:

Yes. The carbonitrile group enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.